molecular formula C17H20F6N2O3 B1672765 Flecainide CAS No. 54143-55-4

Flecainide

Cat. No. B1672765
CAS RN: 54143-55-4
M. Wt: 414.34 g/mol
InChI Key: DJBNUMBKLMJRSA-UHFFFAOYSA-N
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Description

Flecainide is a Class IC anti-arrhythmic agent . It is used to prevent or treat irregular heartbeats (arrhythmias) such as paroxysmal supraventricular tachycardia (PSVT) and paroxysmal atrial fibrillation/flutter (PAF) . It is also used to prevent serious heart rhythm disorders .


Synthesis Analysis

Flecainide is synthesized by the formal condensation of the carboxy group of 2,5-bis (2,2,2-trifluoroethoxy)benzoic acid with the primary amino group of piperidin-2-ylmethylamine . The reaction of 2,2,2-trifluoroethyl trifluorosulfonate, 2,5-bis (2,2,2-trifluoroethoxy) benzoate with 2-aminomethylpyridine and the reduction of other analogous pyridinebenzamide derivatives are also used to produce flecainide .


Molecular Structure Analysis

The molecular formula of Flecainide is C17H20F6N2O3 .


Chemical Reactions Analysis

Flecainide reduces Na+ and Ca2+ inflow in myocardial cells and exerts a negative inotropic effect reducing cardiac output and stroke volume, especially for patients with coronary artery disease or left ventricular (LV) dysfunction .


Physical And Chemical Properties Analysis

Flecainide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 2,5-bis (2,2,2-trifluoroethoxy)benzoic acid with the primary amino group of piperidin-2-ylmethylamine .

Scientific Research Applications

Application in Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)

Flecainide has demonstrated efficacy in reducing exercise-induced ventricular arrhythmias in patients with CPVT, an inherited arrhythmia syndrome. This condition, caused by gene mutations that destabilize cardiac ryanodine receptor Ca2+ release channels, is inadequately controlled by conventional drug therapy. Flecainide's mechanism involves inhibiting premature Ca2+ release and triggered beats, targeting the molecular defect in CPVT directly. A study revealed significant suppression of exercise-induced ventricular arrhythmias in a majority of patients with CPVT not controlled by conventional therapy, showcasing Flecainide's potential in managing this challenging condition (van der Werf et al., 2011).

Electrophysiological Mechanisms in Cardiac Sodium Channels

Research on Flecainide's interaction with cardiac sodium channels (Nav1.5) has provided insight into its state-dependent trapping and inhibition mechanisms. Flecainide's binding and inhibition are enhanced by depolarization, suggesting a complex interaction with the channel's open and inactivated states. This understanding is crucial for developing more effective antiarrhythmic strategies and elucidates Flecainide's role in modulating cardiac excitability (Ramos & O'leary, 2004).

Role in Atrial Fibrillation Management

Flecainide has been well-documented for its ability to reduce AF symptoms and facilitate long-term restoration of sinus rhythm. Despite historical concerns about increased mortality in certain patient populations, evidence supports Flecainide's safety and efficacy in AF patients without significant left ventricular disease or coronary heart disease, making it a valuable treatment option for many (Aliot et al., 2010).

Investigating Flecainide's Molecular Effects

Further research has explored Flecainide's molecular effects, particularly regarding its interaction with the cardiac ryanodine receptor (RyR2) and the sarcoplasmic reticulum (SR). While Flecainide is effective in treating CPVT, its mechanism of action extends beyond simple Na+ channel inhibition, suggesting a nuanced effect on intracellular Ca2+ handling. This area of study is pivotal for tailoring Flecainide's use in arrhythmia management and understanding its broader therapeutic potential (Bannister et al., 2016).

Future Directions

Flecainide is mostly used for sinus rhythm maintenance in atrial fibrillation (AF) patients without structural cardiomyopathy. Recent studies enrolling different patient populations have demonstrated a good effectiveness and safety profile . Further prospective studies are warranted to validate the current findings .

properties

IUPAC Name

N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBNUMBKLMJRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54143-56-5 (monoacetate)
Record name Flecainide [INN:BAN]
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DSSTOX Substance ID

DTXSID8023054
Record name Flecainide
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Molecular Weight

414.34 g/mol
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Physical Description

Solid
Record name Flecainide
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Solubility

3.24e-02 g/L
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Mechanism of Action

Flecainide blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart. This blockade also shortens the duration of action potentials through the Purkinjie fibers. Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers. Finally, flecainide also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells.
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Product Name

Flecainide

CAS RN

54143-55-4
Record name Flecainide
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Record name N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
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Melting Point

228-229
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Synthesis routes and methods I

Procedure details

A mixture of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (1.5 g), 2-(aminomethyl)piperidine (0.62 g) in toluene (3 ml) was stirred at reflux for 10 hours. After cooling to room temperature, water (10 ml) was added and two layers solution were separated. The aqueous layer was extracted with toluene (2×10 ml) and the combined organic layers were washed with water (3×10 ml). The organic layer was concentrated under reduced pressure to give Flecainide free base as a white solid (1.63 g, 85%).
Quantity
1.5 g
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reactant
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0.62 g
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reactant
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3 mL
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solvent
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Quantity
10 mL
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reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Dissolve in 48 ml of toluene 12.0 g (0.03 mol) of trifluoroethanol 2,5-bis-trifluoroethoxybenzoate. Add 3.94 g (0.0345 mol) of 2-aminomethylpiperidine and heat the solution to a temperature of 80°±5° C. for 8 hours. Cool to 50° C. and add 36 ml of water. Carry out the separation at a temperature of 45°±5° C. Concentrate the organic phase under vacuum at a temperature of 35°±5° C. so as to eliminate as much toluene as possible. A semi-solid residue is obtained which is dissolved in 20 ml of methanol and concentrated again to a residue under vacuum. Methanol (40 ml) is then added and heated with refluxing until a yellow solution is obtained. Then cool until the crude base crystallizes, the precipitation is completed by adding 40 ml of water.
Quantity
48 mL
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3.94 g
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36 mL
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crude base
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20 mL
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Synthesis routes and methods IV

Procedure details

In yet another aspect of the invention, a method of preparing a 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide is provided which comprises the following steps. The compound 1,4-dibromobenzene is contacted with an alkali metal 2,2,2-trifluoroethoxide in the presence of cuprous or cupric ion and in a strongly polar solvent comprising 2,2,2-trifluoroethanol to yield 1,4-bis(2,2,2-trifluoroethoxy)benzene. Then, in the presence of a Lewis acid catalyst, the 1,4-bis(2,2,2-trifluoroethoxy)benzene is treated with an acetylation agent under conditions to create 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. The methyl moiety of the acetophenone function of the 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is thereafter replaced using hypochlorite to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Subsequently, the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is treated with an inorganic chloride to provide 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride. Finally, the resultant 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride is contacted with 2-aminomethylpiperidine, whereby there is formed 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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